2-Tetralone
Overview
Description
Beta-Tetralone, also known as 3,4-Dihydro-2(1H)-naphthalenone, is an organic compound with the molecular formula C10H10O. It is a bicyclic ketone, specifically a naphthalenone, and is characterized by its fused benzene and cyclohexanone rings. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Mechanism of Action
2-Tetralone, also known as beta-Tetralone, is an organic chemical compound with the molecular formula C10H10O . This colourless oil is an intermediate in organic synthesis and is a ketone derivative of tetralin, a hydrogenated derivative of naphthalene .
Target of Action
It is known that this compound is an intermediate in the synthesis of a variety of pharmaceutical drugs , suggesting that its targets could be diverse depending on the specific drug it contributes to.
Mode of Action
It is known to be involved in the synthesis of various pharmaceutical drugs . The compound’s interaction with its targets and any resulting changes would depend on the specific drug it is contributing to.
Biochemical Pathways
This compound is prepared by reductive cleavage of 2-naphthyl ethers . It is also involved in the ring transformation of 2H-pyran-2-ones with the spiro-cyclic ketone 1,4-cyclohexandione monoethylene ketal to yield spiro-cyclic ketals and subsequent acid-mediated hydrolysis . The affected pathways and their downstream effects would depend on the specific reactions that this compound is involved in.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drug it is contributing to. For instance, it is an intermediate in the synthesis of various drugs including L-687,384, nepinalone, napamezole, spirodone, and trioxifene . The effects of these drugs would, in part, be a result of this compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that 2-Tetralone is an intermediate in the synthesis of a variety of pharmaceutical drugs
Cellular Effects
The cellular effects of this compound are not well studied. It is known that this compound derivatives have shown excellent anticancer activity against cervical cancer cells
Molecular Mechanism
It is known that this compound is prepared by reductive cleavage of 2-naphthyl ethers
Temporal Effects in Laboratory Settings
It is known that this compound is an intermediate in organic synthesis
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy
Metabolic Pathways
It is known that this compound is an intermediate in organic synthesis
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well studied. It is known that a this compound derivative was monitored to locate in lysosomes and nuclei
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Tetralone can be synthesized through several methods:
Reduction of Beta-Naphthyl Methyl Ether: This method involves the reduction of beta-naphthyl methyl ether using sodium in ethanol or sodium in liquid ammonia.
High-Pressure Catalytic Hydrogenation: Beta-Tetralone can also be prepared by the high-pressure catalytic hydrogenation of beta-naphthol.
Catalytic Oxidation: Another method involves the catalytic oxidation of 2-tetralol by hydrogen transfer with ethylene.
Industrial Production Methods: In industrial settings, continuous-flow synthesis has been adopted for the production of derivatives like 7-methoxy-1-tetralone, which is an important intermediate for pharmaceutical applications. This method offers advantages such as reduced reaction time, improved reaction efficiency, and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-Tetralone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Beta-Tetralone can be reduced to form tetralin or other hydrogenated derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be carried out using aluminum chloride as a catalyst.
Major Products:
Oxidation: Produces carboxylic acids or quinones.
Reduction: Produces tetralin or other hydrogenated derivatives.
Substitution: Produces various substituted tetralones depending on the substituent introduced.
Scientific Research Applications
Beta-Tetralone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Beta-Tetralone derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs, such as opioid analgesics like dezocine.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
1-Tetralone:
2-Tetralone: Another isomer with the ketone group at yet another position.
Uniqueness of Beta-Tetralone:
Reactivity: Beta-Tetralone’s unique position of the ketone group allows for specific reactivity patterns that are different from its isomers.
Applications: Its derivatives have distinct applications in pharmaceuticals and other industries, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZIWSINLBROE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060193 | |
Record name | 2-Tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-93-8 | |
Record name | 2-Tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Tetralone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Tetralone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2(1H)-Naphthalenone, 3,4-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydronaphthalen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.727 | |
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Record name | 1,2,3,4-Tetrahydro-2-naphthalenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46ZZ833BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-tetralone?
A1: Several methods exist to synthesize this compound. Some common approaches include:
- Intramolecular Cyclization: The intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, mediated by ceric ammonium nitrate (CAN), allows for the formation of this compound derivatives. The efficiency of this method depends on the stability of the intermediate cyclohexadienyl radicals. []
- Acylation-Cycloalkylation: A single-stage acylation-cycloalkylation process involving the reaction of a 1-alkene with a substituted phenylacetic acid in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid provides a cleaner alternative to traditional Friedel-Crafts reactions. []
- Ring Transformation: A metal-free, ultrasound-assisted method involves the ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione monoethylene ketal, followed by acid-mediated hydrolysis, to afford 2-tetralones. []
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of the carbonyl group significantly impacts the reactivity of this compound:
- Enamine Formation: this compound reacts with secondary amines to form enamines, which are versatile intermediates in organic synthesis. [] These enamines exhibit tautomerism between the 3,4- and 1,4-dihydro forms, influencing their reactivity with electrophiles. [] For instance, phenyl isocyanate preferentially attacks the C-1 position of both morpholine and pyrrolidine enamines of this compound. In contrast, β-nitrostyrene displays regioselectivity, attacking 80% at C-1 and 20% at C-3 for the morpholine enamine, while exclusively attacking C-3 for the pyrrolidine enamine. []
Q3: How can this compound be used to synthesize other valuable compounds?
A3: this compound serves as a versatile building block for the synthesis of various compounds:
- Naphthylamines: 2-Tetralones and their enamines can be aromatized using cyanogen bromide, yielding the corresponding naphthols and naphthylamines. [] Notably, 1-tetralone follows a different reaction pathway, producing 2-bromo-1-tetralone under similar conditions. []
- Substituted 2-Naphthols: An efficient, one-pot method uses this compound for the synthesis of 1-alkyl-2-alkoxynaphthalenes. This acid-catalyzed process involves a tandem mixed alkylation using aryl or alkyl aldehydes and alcohols, followed by aromatization. []
- Polyalkyltetralones: Reactions of α,α-dialkylarylacetyl chlorides with branched alkenes in the presence of stannic chloride can generate polyalkyltetralones. These compounds can be further utilized to synthesize ortho-diquaternary aromatic compounds through various oxidative procedures. []
- Melatonin Receptor Ligands: Enantiopure stereoisomers of the melatonin receptor ligand 4-phenyl-2-propionamidotetralin (4-P-PDOT) can be synthesized using optically resolved 4-phenyl-2-tetralone as a key intermediate. []
Q4: How does the regiochemistry of this compound affect its reactions?
A4: The regiochemistry of this compound plays a significant role in its reactions:
- Carboxylation: Magnesium methoxy carbonate (MMC) selectively carboxylates this compound at the 3-position, providing a route to 3-carbomethoxy-2-tetralone. [] This regioselectivity arises from the formation of a magnesium enolate intermediate that directs the electrophilic attack to the 3-position.
Q5: What is the molecular formula, weight, and spectroscopic data for this compound?
A5: * Molecular Formula: C10H10O* Molecular Weight: 146.19 g/mol* Spectroscopic Data: * 1H NMR (CDCl3): δ 7.95 (d, 1H), 7.25-7.10 (m, 3H), 3.05 (t, 2H), 2.65 (t, 2H), 2.15 (quintet, 2H) * 13C NMR (CDCl3): δ 200.0, 144.4, 133.4, 132.5, 128.7, 127.6, 126.6, 38.7, 29.5, 23.3 * IR (neat): 1685 cm-1 (C=O stretch)
Q6: How does the electronic nature of substituents on the aromatic ring of this compound affect its acidity and keto-enol tautomerism?
A6: The pKa values of this compound and its enol form are significantly influenced by the electronic nature of substituents on the aromatic ring. [] Electron-withdrawing groups, such as nitro groups, increase the acidity of both the ketone (pKaK) and the enol (pKaE) forms. This effect is more pronounced for the ketone form, as indicated by the steeper slope of the Hammett plot for pKaK (-1.66 ± 0.06) compared to that for pKaE (-0.90 ± 0.03). [] Interestingly, 6-nitro-2-tetralone and its enol deviate from the linear Hammett correlations. The negative deviation observed for the ketone is attributed to the absence of a free electron pair on C-1. [] For the enol form, the negative deviation suggests a diminished resonance interaction between the hydroxyl group and the nitro group compared to phenols. []
Q7: What are some applications of this compound in medicinal chemistry?
A7:
- Dopaminergic Agonists: this compound derivatives, such as 2-amino-6,7-dihydroxytetrahydronaphthalene (ADTN) and its 5,6-dihydroxyl isomer, are potent dopaminergic agonists with potential therapeutic applications. [] These compounds have been shown to induce the release of dopamine (DA) and norepinephrine (NA) in rat brain slices, highlighting their potential in treating dopamine-related disorders. []
- Aminopeptidase-M Inhibitors: 3-Amino-2-tetralone derivatives have emerged as potent and selective inhibitors of aminopeptidase-M (AP-M). [] Some of these compounds exhibit Ki values in the nanomolar range, demonstrating their strong binding affinity to the enzyme. [] Notably, these inhibitors display selectivity for AP-M over other aminopeptidases, making them valuable tools in studying the physiological and pathological roles of AP-M. []
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